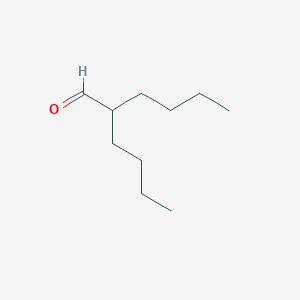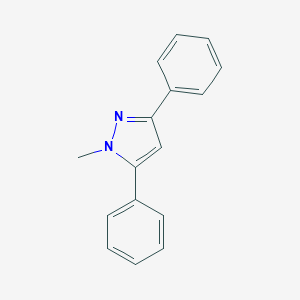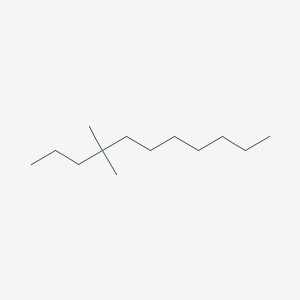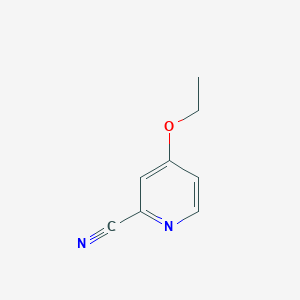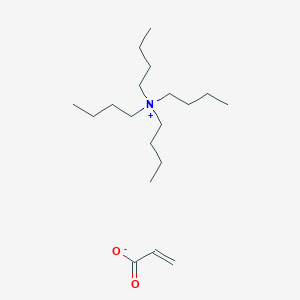![molecular formula C9H6S2 B098387 3,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene CAS No. 17965-47-8](/img/structure/B98387.png)
3,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-Cyclopenta[1,2-b3,4-b’]dithiophene: is an organic compound with the molecular formula C₉H₆S₂ and a molecular weight of 178.274 g/mol . It is a heterocyclic compound containing two sulfur atoms and a fused cyclopentadiene ring system. This compound is of significant interest in the field of organic electronics due to its unique electronic properties and structural characteristics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Cyclopenta[1,2-b:3,4-b’]dithiophene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dithiane-2,5-diol with a suitable cyclopentadiene derivative in the presence of a strong acid catalyst . The reaction conditions often require elevated temperatures and inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of 7H-Cyclopenta[1,2-b:3,4-b’]dithiophene may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production .
化学反応の分析
Types of Reactions: 7H-Cyclopenta[1,2-b:3,4-b’]dithiophene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
7H-Cyclopenta[1,2-b:3,4-b’]dithiophene has a wide range of applications in scientific research, including:
Organic Electronics: Used as a building block for organic semiconductors in field-effect transistors and photovoltaic cells.
Materials Science: Incorporated into polymers and copolymers to enhance their electronic properties.
Chemical Sensors: Employed in the development of chemical sensors due to its sensitivity to various analytes.
Photophysics: Studied for its unique photophysical properties, including absorption and fluorescence characteristics.
作用機序
The mechanism by which 7H-Cyclopenta[1,2-b:3,4-b’]dithiophene exerts its effects is primarily related to its electronic structure. The compound’s conjugated π-system allows for efficient charge transport, making it suitable for use in electronic devices. The presence of sulfur atoms in the ring system also contributes to its electron-donating properties, enhancing its performance in organic electronic applications .
類似化合物との比較
4H-Cyclopenta[2,1-b3,4-b’]dithiophene: Another heterocyclic compound with similar electronic properties but different structural arrangement.
Dithieno[2,3-b3’,2’-d]thiophene: A related compound with a fused thiophene ring system, often used in organic electronics.
Uniqueness: 7H-Cyclopenta[1,2-b:3,4-b’]dithiophene is unique due to its specific ring fusion pattern, which imparts distinct electronic properties and makes it particularly suitable for certain applications in organic electronics and materials science .
特性
CAS番号 |
17965-47-8 |
|---|---|
分子式 |
C9H6S2 |
分子量 |
178.3 g/mol |
IUPAC名 |
3,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene |
InChI |
InChI=1S/C9H6S2/c1-3-11-9-6(1)5-8-7(9)2-4-10-8/h1-4H,5H2 |
InChIキー |
XTKJDHXAWHORLK-UHFFFAOYSA-N |
SMILES |
C1C2=C(C3=C1SC=C3)SC=C2 |
正規SMILES |
C1C2=C(C3=C1SC=C3)SC=C2 |
Key on ui other cas no. |
17965-47-8 |
同義語 |
7H-Cyclopenta[1,2-b:3,4-b']dithiophene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


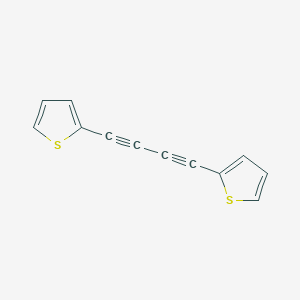


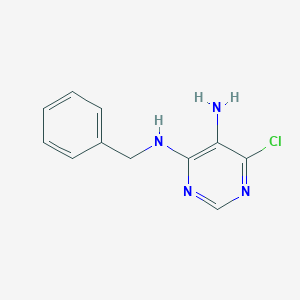

![9,10-Dithiatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene](/img/structure/B98313.png)
